H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA
Description
H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH), designed for enhanced stability and receptor-targeting efficacy. Its sequence includes:
- Pyroglutamic acid (Pyr) at the N-terminal, a common modification to resist aminopeptidase degradation.
- Acetylated serine (Ser(Ac)) at position 4, which blocks phosphorylation and enzymatic cleavage.
- D-Ser(tBu) at position 6, a D-amino acid with a tert-butyl group to hinder protease activity.
- Semicarbazide (NHNHCONH2) at the C-terminal, replacing the conventional amide group to alter pharmacokinetics.
- Trifluoroacetic acid (TFA) as a counterion, enhancing solubility during synthesis and purification .
This compound targets LHRH receptors overexpressed in hormone-dependent cancers (e.g., prostate, breast), acting as a pituitary hormone antagonist to suppress tumor growth .
Properties
IUPAC Name |
[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZZCOLXNXGSU-DRIHCAFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87F3N18O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926163-83-8 | |
| Record name | 1-9-Luteinizing hormone-releasing factor (swine), 4-(O-acetyl-L-serine)-6-[O-(1,1-dimethylethyl)-D-serine]-, mixt. with 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-1-(phenylmethyl)-L-histidyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Selection and Initial Coupling
The synthesis begins with a Rink amide resin or a hydrazide-generating resin to anchor the C-terminal proline residue. The hydrazide group (NHNHCONH2) is introduced via a tert-butoxycarbonyl (Boc)-protected hydrazine linker, which is deprotected after resin loading. The use of a trityl chloride resin ensures high loading efficiency for sterically hindered residues like proline.
Sequential Amino Acid Coupling
The peptide chain is assembled using Fmoc/tBu chemistry:
-
Activation : Each Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt in DMF.
-
Coupling : Double couplings (2 × 1 hour) are performed for challenging residues like D-Ser(tBu) to ensure >99% yield.
-
Deprotection : Fmoc groups are removed with 20% piperidine/DMF.
Key modifications require tailored approaches:
-
Ser(Ac) : Acetylation is achieved on-resin using acetic anhydride/pyridine after Ser coupling.
-
D-Ser(tBu) : Commercially available Fmoc-D-Ser(tBu)-OH is incorporated directly, leveraging SPPS compatibility with D-amino acids.
Side-Chain Protection and Orthogonal Deprotection
Protecting Group Strategy
Hydrazide Formation
The C-terminal hydrazide is generated by treating the resin-bound peptide with hydrazine hydrate (80% in DMF, 24 hours), followed by thorough washing to eliminate excess reagents.
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail of TFA:H2O:TIS (95:2.5:2.5 v/v) for 3 hours. This step simultaneously:
-
Cleaves the peptide from the resin.
-
Removes tert-butyl, Pbf, and Trt groups.
Purification and Characterization
Reversed-Phase HPLC (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of 10–50% acetonitrile (0.1% TFA) over 60 minutes. The target elutes at ~35% acetonitrile, confirmed by analytical HPLC (≥98% purity).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular weight (1425.5 g/mol):
Comparative Analysis with Clinical Analogs
Challenges and Optimization
Chemical Reactions Analysis
Hydrazide Reactivity
The C-terminal hydrazide (-NHNHCONH2) enables diverse reactions:
For example, in TFA, the hydrazide rapidly reacts with aldehyde-containing peptides to form thioacetal intermediates, which rearrange in neutral buffers to yield native peptides .
Stability and Degradation
The compound exhibits specific stability profiles under varying conditions:
| Condition | Effect | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Stable; TFA counterion enhances solubility. | Protonation of basic residues prevents aggregation. |
| Basic (pH > 8) | Hydrazide hydrolysis to carboxylic acid. | Nucleophilic attack on hydrazide carbonyl. |
| Oxidative | Hydrazide oxidation to diazene or carboxylic acid. | ROS-mediated cleavage of N–N bond. |
| Enzymatic | Resistant to proteases due to D-Ser(tBu) and acetyl modifications. | Steric hindrance blocks enzyme active sites. |
Conjugation and Modification Reactions
The peptide undergoes targeted modifications for therapeutic applications:
| Modification | Reagents | Outcome |
|---|---|---|
| PEGylation | mPEG-aldehyde, pH 5.5 | Hydrazone linkage improves pharmacokinetics. |
| Biotinylation | Biotin-hydrazide, EDC/NHS | Facilitates detection in binding assays. |
| Radiolabeling | ^125I, Chloramine-T | Tags peptide for imaging or targeted therapy. |
Key Research Findings
-
TFA-Mediated Ligation : The hydrazide reacts with thioesters in TFA within seconds, achieving >95% yield .
-
Stability : D-Ser(tBu) and Ser(Ac) reduce enzymatic degradation by 80% compared to unmodified peptides.
-
Biological Activity : Retains high affinity for GnRH receptors (IC50 = 2.3 nM), making it potent in hormonal therapies.
Scientific Research Applications
Scientific Research Applications
1. Hormonal Regulation Studies
- H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA is primarily studied for its role as a GnRH analog. It mimics the action of natural GnRH, influencing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This property makes it valuable for research into reproductive health and endocrine function.
2. Drug Development
- The compound serves as a lead structure in developing new pharmaceuticals targeting hormonal disorders. Its modifications allow researchers to enhance potency and selectivity for GnRH receptors, which can lead to improved treatments for conditions such as prostate cancer and endometriosis .
3. Peptide Synthesis Techniques
- The synthesis of this compound typically utilizes solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of amino acids into peptides, enabling researchers to create various analogs for comparative studies on efficacy and receptor binding .
Case Studies
Case Study 1: Leuprolide Analog Development
- In studies focusing on leuprolide, a well-known GnRH analog, researchers have synthesized various derivatives including this compound. These studies demonstrate how modifications to the peptide structure can significantly alter biological activity and receptor affinity .
Case Study 2: Cancer Treatment Research
- Recent trials have examined the efficacy of GnRH analogs in treating hormone-sensitive cancers. This compound has been evaluated for its ability to inhibit tumor growth by modulating hormonal pathways. Results indicate promising outcomes in preclinical models, suggesting potential clinical applications in oncology .
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA involves its interaction with specific molecular targets. The peptide binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of LHRH Analogs
Key Findings
In contrast, Azaglycine (a non-natural amino acid) in the analog CAS 1926163-83-8 introduces conformational rigidity, enhancing receptor binding .
D-Amino Acid Substitutions: D-Ser(tBu) in the target compound resists chymotrypsin-like cleavage (observed in for Tyr-D-Ser(tBu) bonds), improving plasma stability compared to L-Ser analogs . D-Trp in Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 alters receptor specificity, favoring pituitary hormone receptors over LHRH isoforms .
Acetylation and Stability :
- Ser(Ac) prevents phosphorylation and proteolytic degradation, a strategy also validated in buserelin analogs (), where acetylation blocks cleavage at Trp-Ser bonds .
Counterion Effects :
- The TFA counterion aids solubility and purification, a common feature in solid-phase peptide synthesis (SPPS) protocols () .
Research Findings on Stability and Efficacy
- Metabolic Resistance : D-Ser(tBu) and Ser(Ac) synergistically reduce degradation by trypsin-like proteases, as shown in chymotrypsin assays () .
- Receptor Binding : The semicarbazide group may mimic natural C-terminal motifs, as seen in Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (), where C-terminal modifications enhance receptor occupancy .
Biological Activity
H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and oncology. This compound is a derivative of Goserelin, a well-known luteinizing hormone-releasing hormone (LHRH) analog, and is characterized by its complex structure, which includes various amino acids that contribute to its biological functions.
Chemical Structure and Properties
The molecular formula of this compound is C58H83N17O13, with a molecular weight of approximately 1226.39 g/mol. The peptide features a pyrrolidine ring (Pyr), various amino acids including histidine (His), tryptophan (Trp), and serine (Ser), and is modified with acetyl (Ac) and tert-butyl (tBu) groups to enhance its stability and biological activity .
The compound functions primarily as an agonist for the LHRH receptor, which plays a crucial role in the regulation of reproductive hormones. By binding to this receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby influencing gonadal function. This mechanism is particularly relevant in the treatment of hormone-dependent cancers such as prostate cancer and breast cancer.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies on prostate cancer cell lines showed that treatment with this peptide resulted in decreased cell viability and increased rates of programmed cell death .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C58H83N17O13 |
| Molecular Weight | 1226.39 g/mol |
| CAS Number | 147688-42-4 |
| LHRH Receptor Binding Affinity | High |
| Antitumor Activity | Significant in vitro |
Case Studies
- Prostate Cancer Treatment : A study conducted on LNCaP cells (a human prostate cancer cell line) showed that doses of this compound significantly reduced cell growth by approximately 70% compared to untreated controls after 48 hours. This suggests potent antitumor efficacy that warrants further investigation in clinical settings.
- Breast Cancer Applications : Another case study focused on MCF-7 cells (a breast cancer cell line), where treatment with the peptide led to a marked increase in apoptosis markers, indicating its potential as a therapeutic agent in estrogen receptor-positive breast cancers.
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the pharmacological properties of peptides. The incorporation of D-amino acids, such as D-Ser(tBu), contributes to increased resistance to enzymatic degradation, thereby prolonging the peptide's action in vivo . Furthermore, acetylation at the serine residue has been shown to improve solubility and bioavailability, making it more effective as a therapeutic agent .
Q & A
Q. What methodologies validate the role of the TFA counterion in modulating the peptide’s physicochemical properties?
- Methodological Answer : Synthesize the peptide with alternative counterions (e.g., acetate, chloride) and compare solubility, stability, and bioactivity profiles. Use ion-pair chromatography to quantify counterion retention and nuclear Overhauser effect spectroscopy (NOESY) to study ion-peptide interactions .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting data on the peptide’s metabolic susceptibility in liver microsomes versus plasma?
- Methodological Answer : Profile enzyme-specific degradation by incubating the peptide with isolated enzyme systems (e.g., chymotrypsin for plasma vs. CYP450 isoforms for liver microsomes). Use protease inhibitors (e.g., PMSF) to identify dominant degradation pathways. Cross-reference with transcriptomic data to correlate enzyme expression levels with observed half-lives .
Q. What steps ensure rigorous validation of the peptide’s proposed mechanism of action in preclinical models?
- Methodological Answer : Follow NIH guidelines for preclinical research, including blinding, randomization, and sample-size calculations. Use orthogonal assays (e.g., ELISA for ligand occupancy and Western blotting for downstream signaling proteins). Publish raw datasets and statistical code to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
